4,6-Dimethoxy-2-nitro-1-benzofuran
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Overview
Description
4,6-Dimethoxy-2-nitro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring structure. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-nitro-1-benzofuran typically involves the nitration of 4,6-dimethoxybenzofuran. One common method includes the reaction of 4,6-dimethoxybenzofuran with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to achieve high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-nitro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated benzofuran derivatives
Scientific Research Applications
4,6-Dimethoxy-2-nitro-1-benzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and polymers
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-nitro-1-benzofuran involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethoxy-3-methyl-1-benzofuran
- 4,5-Dimethoxy-2-nitrobenzoic acid
- 2,3-Dimethoxybenzofuran
Uniqueness
4,6-Dimethoxy-2-nitro-1-benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups enhances its reactivity and potential for diverse applications compared to other benzofuran derivatives .
Properties
CAS No. |
65162-18-7 |
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Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
4,6-dimethoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C10H9NO5/c1-14-6-3-8(15-2)7-5-10(11(12)13)16-9(7)4-6/h3-5H,1-2H3 |
InChI Key |
UUCZYEACMDKQMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(O2)[N+](=O)[O-])C(=C1)OC |
Origin of Product |
United States |
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